Evidence Item 1: Cloned μ- vs. δ-Opioid Receptor Binding Selectivity Profile – Leu-Enkephalin vs. Met-Enkephalin
In competition binding assays against cloned human opioid receptors transiently expressed in COS cells, leucine enkephalin exhibits balanced high-affinity binding to both μ- and δ-opioid receptors with Ki values of 3.4 nM (μ) and 4.0 nM (δ), resulting in a μ/δ Ki ratio of approximately 0.85, alongside negligible κ-opioid affinity (Ki >1,000 nM) [1]. In contrast, methionine enkephalin displays pronounced δ-selectivity with a reported δ Ki in the 2–7 nM range and μ Ki of 19–28 nM, yielding a 3- to 14-fold lower μ-affinity compared to δ [2]. This quantitative divergence in μ/δ affinity balance—approximately one order of magnitude greater μ-component for Leu-enkephalin—means that the two 'natural enkephalins' cannot be treated as interchangeable endogenous opioid ligands in any experiment where dual receptor engagement or counterbalanced μ/δ signaling is under investigation.
| Evidence Dimension | Cloned human opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Leucine enkephalin: Ki (μ) = 3.4 nM; Ki (δ) = 4.0 nM; Ki (κ) >1,000 nM; μ/δ ratio ≈ 0.85 |
| Comparator Or Baseline | Methionine enkephalin: Ki (δ) ≈ 2–7 nM; Ki (μ) ≈ 19–28 nM; δ/μ ratio ≈ 0.1–0.37; Ki (κ) >1,000 nM |
| Quantified Difference | Leu-enkephalin exhibits approximately 5- to 8-fold higher absolute μ-affinity than Met-enkephalin, and a μ/δ Ki ratio near unity versus Met-enkephalin's pronounced δ-preference (ratio ~0.1–0.4). |
| Conditions | Cloned human μ, δ, κ receptors transiently expressed in COS-1 or COS-7 cells; radioligand competition binding, 25°C (Raynor 1994; Mansour 1995). |
Why This Matters
A procurement decision for Leu-enkephalin over Met-enkephalin is quantitatively justified whenever the experimental design requires a more balanced dual μ/δ agonist (ratio ~1 versus ~0.2), enabling within-experiment probing of both receptor subtypes without relying on synthetic selective agonists such as DAMGO or DPDPE.
- [1] Raynor, K., Kong, H., Chen, Y., Yasuda, K., Yu, L., Bell, G.I., Reisine, T. Pharmacological characterization of the cloned κ-, δ-, and μ-opioid receptors. Molecular Pharmacology, 1994, 45(2), 330–334. View Source
- [2] Mansour, A., Hoversten, M.T., Taylor, L.P., Watson, S.J., Akil, H. The cloned μ, δ and κ receptors and their endogenous ligands: evidence for two opioid peptide recognition cores. Brain Research, 1995, 700(1-2), 89–98. View Source
